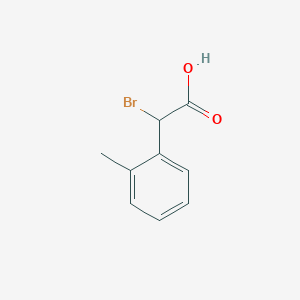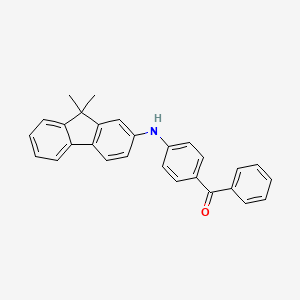
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone: is an organic compound with a complex structure that includes a fluorenyl group, an amino group, and a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of 9,9-dimethyl-9H-fluorene, which is then functionalized to introduce an amino group.
Coupling Reaction: The fluorenyl intermediate is then coupled with a phenylmethanone derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product quality is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents, often under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Materials Science: It is explored for use in organic photovoltaic cells and other electronic devices.
Biology and Medicine:
Biological Probes: The compound can be used as a fluorescent probe in biological imaging and diagnostics.
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry:
Dyes and Pigments: The compound’s fluorescent properties make it suitable for use in dyes and pigments for various industrial applications.
Sensors: It is used in the development of chemical sensors for detecting specific analytes.
Mécanisme D'action
The mechanism by which (4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone exerts its effects involves interactions with molecular targets such as proteins or nucleic acids. The compound’s structure allows it to bind to specific sites, leading to changes in the target’s function. For example, in OLEDs, the compound facilitates the recombination of electrons and holes, resulting in light emission.
Comparaison Avec Des Composés Similaires
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness: The uniqueness of (4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high luminescence and stability, such as in OLEDs and other electronic devices.
Propriétés
Formule moléculaire |
C28H23NO |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
[4-[(9,9-dimethylfluoren-2-yl)amino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H23NO/c1-28(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)28)29-21-14-12-20(13-15-21)27(30)19-8-4-3-5-9-19/h3-18,29H,1-2H3 |
Clé InChI |
OQJDJBPMHJCLLS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)

![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)

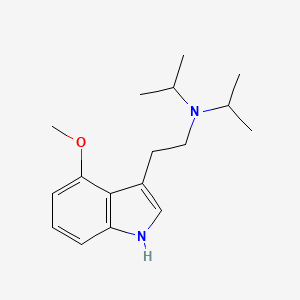
![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
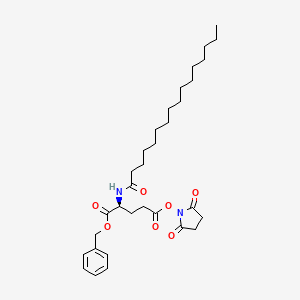
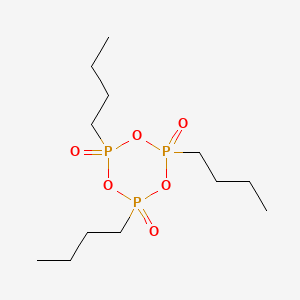
![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)
